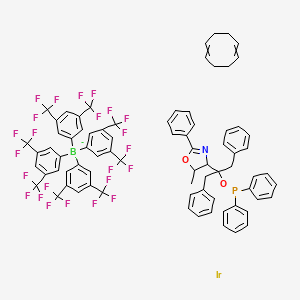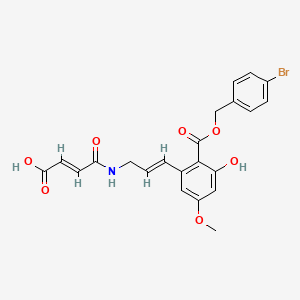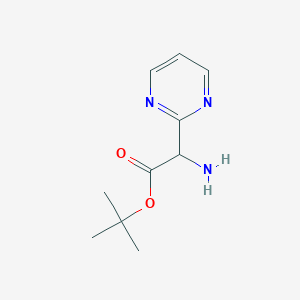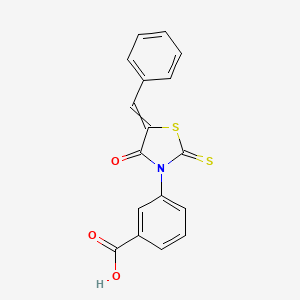![molecular formula C9H12ClN3O2 B14796603 1-(6-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazin-3-yl)-1,2-ethanediol CAS No. 1638604-17-7](/img/structure/B14796603.png)
1-(6-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazin-3-yl)-1,2-ethanediol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S)-1-[(3R)-6-chloro-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-3-yl]ethane-1,2-diol is a complex organic compound featuring a pyrido[2,3-b]pyrazine core with a chloro substituent and an ethane-1,2-diol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-[(3R)-6-chloro-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-3-yl]ethane-1,2-diol typically involves multi-step organic reactions. One common approach is the chlorination of a pyrido[2,3-b]pyrazine precursor, followed by the introduction of the ethane-1,2-diol group through nucleophilic substitution or addition reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality and scalability of the compound.
化学反応の分析
Types of Reactions
(1S)-1-[(3R)-6-chloro-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-3-yl]ethane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The ethane-1,2-diol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The chloro substituent can be reduced to a hydrogen atom, resulting in the formation of a dechlorinated product.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to create a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethane-1,2-diol group can yield glycolic acid or oxalic acid, while substitution of the chloro group can produce various amine or thiol derivatives.
科学的研究の応用
Chemistry
In chemistry, (1S)-1-[(3R)-6-chloro-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-3-yl]ethane-1,2-diol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it a valuable tool for investigating cellular processes and pathways.
Medicine
In medicinal chemistry, (1S)-1-[(3R)-6-chloro-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-3-yl]ethane-1,2-diol is explored for its therapeutic potential. Its derivatives may exhibit activity against various diseases, including cancer and infectious diseases, by targeting specific molecular pathways.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance and durability.
作用機序
The mechanism of action of (1S)-1-[(3R)-6-chloro-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-3-yl]ethane-1,2-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes. For example, it may bind to an enzyme’s active site, blocking its activity and thereby affecting the metabolic pathway it regulates.
類似化合物との比較
Similar Compounds
(1S)-1-[(3R)-6-chloro-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-3-yl]ethane-1,2-diol: shares similarities with other organochlorine compounds, such as chloroform and dichloromethane, in terms of its chloro substituent.
Pyrido[2,3-b]pyrazine derivatives: Compounds with similar core structures but different substituents, such as methyl or ethyl groups, exhibit varying chemical and biological properties.
Uniqueness
The uniqueness of (1S)-1-[(3R)-6-chloro-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-3-yl]ethane-1,2-diol lies in its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo diverse chemical reactions and interact with biological targets makes it a versatile compound in scientific research and industrial applications.
特性
CAS番号 |
1638604-17-7 |
|---|---|
分子式 |
C9H12ClN3O2 |
分子量 |
229.66 g/mol |
IUPAC名 |
1-(6-chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazin-3-yl)ethane-1,2-diol |
InChI |
InChI=1S/C9H12ClN3O2/c10-8-2-1-5-9(13-8)12-6(3-11-5)7(15)4-14/h1-2,6-7,11,14-15H,3-4H2,(H,12,13) |
InChIキー |
KUBQCYAMHWALNL-UHFFFAOYSA-N |
正規SMILES |
C1C(NC2=C(N1)C=CC(=N2)Cl)C(CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![tert-butyl N-[1-(5-bromo-1H-imidazol-2-yl)ethyl]carbamate](/img/structure/B14796543.png)

![Tert-butyl 2-[(4-methylphenyl)sulfonyloxymethyl]-2,3-dihydroindole-1-carboxylate](/img/structure/B14796548.png)

![Ethyl 6-hydroxy-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole-3-carboxylate](/img/structure/B14796554.png)
![N-[6-[1,2-dihydroxy-3-(4-hydroxyphenyl)propyl]-11,20,21,25-tetrahydroxy-3,15-bis(1-hydroxyethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]octadeca-9,12-dienamide](/img/structure/B14796565.png)
![2-(4-chloro-3-methylphenoxy)-N'-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]acetohydrazide](/img/structure/B14796579.png)
![2-[4,5-dihydroxy-6-(hydroxymethyl)-2-[[(8R,10R,14R)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14796587.png)

![[(E,2S)-5-[[(2R,3R,5S,6S)-6-[(2E,4E)-5-[(3R,4R,5R,7S)-4-hydroxy-7-methoxy-7-methyl-1,6-dioxaspiro[2.5]octan-5-yl]-3-methylpenta-2,4-dienyl]-2,5-dimethyloxan-3-yl]amino]-5-oxopent-3-en-2-yl] acetate](/img/structure/B14796601.png)

![(R)-[1-(3,5-Bis-trifluoromethyl-phenyl)-pyrrolidin-3-yloxy]-acetic acid](/img/structure/B14796604.png)
